molecular formula C28H24N2O6 B11121510 methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(pyridin-4-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(pyridin-4-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11121510
M. Wt: 484.5 g/mol
InChI Key: VDKBLSHLHBQKNJ-BZZOAKBMSA-N
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Description

METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound featuring multiple functional groups, including benzofuran, pyrrol, and benzoate moieties

Preparation Methods

The synthesis of METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzofuran moiety, followed by the construction of the pyrrol ring and the final esterification to form the benzoate ester. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and pyrrol-based molecules. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example, benzofuran derivatives are known for their antimicrobial properties, while pyrrol-based compounds are often studied for their anticancer activities .

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(pyridin-4-ylmethyl)pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C28H24N2O6/c1-16-13-21-14-20(7-8-22(21)36-16)25(31)23-24(18-3-5-19(6-4-18)28(34)35-2)30(27(33)26(23)32)15-17-9-11-29-12-10-17/h3-12,14,16,24,31H,13,15H2,1-2H3/b25-23-

InChI Key

VDKBLSHLHBQKNJ-BZZOAKBMSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=C(C=C5)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=C(C=C5)C(=O)OC)O

Origin of Product

United States

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